![molecular formula C15H12Cl3NO B5661982 2,4-dichloro-N-(2-chloro-4,6-dimethylphenyl)benzamide](/img/structure/B5661982.png)
2,4-dichloro-N-(2-chloro-4,6-dimethylphenyl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of benzamide derivatives, including compounds similar to 2,4-dichloro-N-(2-chloro-4,6-dimethylphenyl)benzamide, typically involves multi-step chemical processes. For example, a related compound was synthesized using hybrid-DFT methods, highlighting the complexity and precision required in the synthesis of such chemicals (Demir et al., 2016).
Molecular Structure Analysis
Molecular structure analyses of benzamide derivatives have shown that these compounds can exhibit various conformations and intermolecular interactions. For instance, crystal structure analyses have revealed that similar compounds can have their aromatic rings almost orthogonal to each other, indicating the spatial arrangement of atoms within the molecule (Gowda et al., 2008a).
Chemical Reactions and Properties
Benzamides, including 2,4-dichloro-N-(2-chloro-4,6-dimethylphenyl)benzamide, participate in a variety of chemical reactions that define their reactivity and functional applications. These reactions can be influenced by the presence of substituents on the aromatic rings, which affect the electronic and steric properties of the molecule.
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility, melting point, and crystalline structure, are crucial for their characterization and application. X-ray diffraction and spectroscopic methods, including IR, NMR, and UV-Vis, are commonly used to determine these properties and provide insights into the molecular geometry and intermolecular forces present in the compound (Saeed et al., 2010).
Chemical Properties Analysis
The chemical properties of benzamide derivatives are largely defined by their functional groups and molecular structure. Studies have focused on the electronic properties, such as energy levels, excitation energies, and orbital interactions, to understand the chemical behavior and potential applications of these compounds. Techniques like frontier molecular orbital analysis and molecular electrostatic potential mapping are employed to gain insights into the reactivity and stability of the molecules (Demir et al., 2016).
properties
IUPAC Name |
2,4-dichloro-N-(2-chloro-4,6-dimethylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl3NO/c1-8-5-9(2)14(13(18)6-8)19-15(20)11-4-3-10(16)7-12(11)17/h3-7H,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVPCMFZCEVDHSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)C2=C(C=C(C=C2)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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